Home > Products > Screening Compounds P127817 > 4-cyano MMB-BUTINACA
4-cyano MMB-BUTINACA - 2659308-48-0

4-cyano MMB-BUTINACA

Catalog Number: EVT-10987343
CAS Number: 2659308-48-0
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-cyano MMB-BUTINACA is a synthetic cannabinoid that has garnered attention due to its structural similarities to other synthetic cannabinoids and its potential effects on the endocannabinoid system. It belongs to a class of compounds known as synthetic cannabinoid receptor agonists, which are designed to mimic the effects of natural cannabinoids found in cannabis.

Source

4-cyano MMB-BUTINACA was first identified in the United States during forensic analyses of seized substances. Its detection is part of a broader trend in the emergence of new psychoactive substances (NPS) that have been synthesized to evade legal restrictions and provide similar effects to natural cannabinoids .

Classification

This compound is classified as a synthetic cannabinoid and is categorized under the group of compounds that interact with cannabinoid receptors, specifically the CB1 and CB2 receptors. It is often included in discussions surrounding novel psychoactive substances due to its emerging presence in drug markets and forensic samples .

Synthesis Analysis

Methods

The synthesis of 4-cyano MMB-BUTINACA involves several chemical processes that typically include the modification of existing cannabinoid frameworks. The synthetic route often employs techniques such as:

  • Scaffold Hopping: Altering the core structure to create new compounds.
  • Fluorination: Introducing fluorine atoms to enhance potency or selectivity.
  • Alkyl Chain Modification: Adjusting the length and branching of alkyl chains for desired pharmacological properties .

Technical Details

The synthesis process may involve the use of various reagents and solvents, with detailed protocols often requiring high-performance liquid chromatography (HPLC) for purification and characterization. For example, compounds are typically dissolved in a mixture of solvents, followed by chromatographic separation using specific columns under controlled temperature conditions .

Molecular Structure Analysis

Structure

The molecular structure of 4-cyano MMB-BUTINACA can be represented as follows:

  • Chemical Formula: C₁₈H₂₃N₃O
  • Molecular Weight: Approximately 299.39 g/mol

The compound features a cyano group (-CN) attached to a butanamide backbone, which is characteristic of many synthetic cannabinoids. This structural configuration allows it to interact effectively with cannabinoid receptors.

Data

Spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are typically employed to confirm the structure and purity of synthesized compounds. For instance, high-resolution mass spectrometry can provide accurate mass data essential for verifying molecular identity .

Chemical Reactions Analysis

Reactions

4-cyano MMB-BUTINACA undergoes various chemical reactions typical of synthetic cannabinoids, including:

  • Hydrolysis: Leading to the formation of metabolites that may exhibit different pharmacological profiles.
  • Oxidation: Potentially altering functional groups within the molecule.

These reactions are crucial for understanding how the compound behaves in biological systems and its metabolic pathways .

Technical Details

Analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are often used to monitor these reactions, providing insights into metabolic stability and degradation products .

Mechanism of Action

Process

4-cyano MMB-BUTINACA acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the action of naturally occurring cannabinoids like tetrahydrocannabinol (THC), leading to various physiological effects such as analgesia, euphoria, and alterations in mood.

Data

Research indicates that this compound exhibits high binding affinity at both CB1 and CB2 receptors, with significant potency observed in preclinical studies. The effective concentration required to elicit a response is typically measured in nanomolar ranges, suggesting strong activity compared to other synthetic cannabinoids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stability studies indicate that 4-cyano MMB-BUTINACA may degrade under certain conditions; thus, proper storage conditions are essential for maintaining sample integrity.
  • Melting Point: Specific melting points can vary based on purity but are generally reported within a defined range for synthetic cannabinoids .
Applications

Scientific Uses

4-cyano MMB-BUTINACA is primarily used in research settings for:

  • Pharmacological Studies: Investigating its effects on cannabinoid receptors and potential therapeutic applications.
  • Forensic Toxicology: Identifying its presence in biological samples from individuals suspected of synthetic cannabinoid use.
  • Analytical Chemistry: Developing methods for detecting synthetic cannabinoids in seized materials or biological fluids.

This compound exemplifies ongoing research into novel psychoactive substances and their implications for public health and safety .

Introduction: Emergence and Significance of 4-cyano MMB-BUTINACA in Synthetic Cannabinoid Research

Historical Context of Novel Tail Substituents in Synthetic Cannabinoid Receptor Agonists

The "tail" moiety of synthetic cannabinoid receptor agonists—typically a linear alkyl chain appended to the core heterocycle—has undergone systematic modification to optimize receptor affinity and metabolic stability. Early synthetic cannabinoid receptor agonists featured pentyl or naphthoyl tails (e.g., JWH-018), but progressive fluorination (e.g., 5F-PB-22, 5F-ADB) emerged to resist oxidative metabolism. The 4-cyanobutyl tail, first identified in AB-4CN-BUTICA and MMB-4CN-BUTINACA around 2020–2021, introduced an unprecedented polar cyano group at the terminal carbon. This design diverged from lipophilic halogens, aiming to exploit hydrogen-bonding potential within the cannabinoid receptor 1 (CB1) orthosteric pocket while retaining chain flexibility. Notably, in vitro studies demonstrated that 4-cyanobutyl derivatives maintained nanomolar CB1 affinity (pKi = 8.0–9.92 for CB2), though rigidity imparted by the cyano group slightly reduced efficacy compared to fluorinated analogs like MDMB-4F-BUTINACA [1] [2]. The table below encapsulates key tail modifications and their pharmacological impact:

Table 1: Evolution of Tail Substituents in Synthetic Cannabinoid Receptor Agonists and Pharmacological Consequences

Tail GroupExample CompoundCB1 Affinity (pKi)Functional Potency (pEC50)Primary Innovation Rationale
PentylJWH-0187.8–9.07.2–8.1Baseline lipophilicity
5-Fluoropentyl5F-AB-PINACA8.5–9.18.3–9.0Metabolic stability
4-FluorobutylMDMB-4F-BUTINACA8.9 ± 0.099.48 ± 0.14Shorter chain, reduced steric hindrance
4-CyanobutylMMB-4CN-BUTINACA8.6–8.98.0–8.5Hydrogen bonding potential, polarity
AdamantylAB-CHMINACA8.2–8.77.8–8.2Bulky substituent for novel binding

Positional Isomerism and Nitrogen Heterocycle Diversity in Contemporary Synthetic Cannabinoid Receptor Agonists

Positional isomerism in synthetic cannabinoid receptor agonists manifests through strategic rearrangement of nitrogen atoms within core heterocycles or side-chain attachments. 4-cyano MMB-BUTINACA belongs to the indazole-3-carboxamide class, where the nitrogen positions (e.g., indazole vs. indole or 7-azaindole) critically influence CB1 binding efficiency. For instance, replacing the indazole core in 4-cyano MMB-BUTINACA with an indole yields 4-cyano MMB-BUTICA, while a 7-azaindole generates compounds like 5F-CUMYL-P7AICA. Such isomers exhibit differential receptor activation due to altered hydrogen-bonding patterns and steric fit within the CB1 transmembrane domain. Systematic evaluations confirm that indazole cores typically confer higher CB1 efficacy (EC~50~ < 1 nM) versus indoles (EC~50~ = 1–5 nM) or azaindoles. Furthermore, "nitrogen walking"—shifting the carboxamide linkage from the indazole 3-position to alternative sites—generates uncontrolled isomers of regulated substances like MDMB-4F-BINACA, complicating legal classification [3] [7].

Table 2: Influence of Nitrogen Heterocycle Core on Synthetic Cannabinoid Receptor Agonist Pharmacology

Core StructureExample CompoundCB1 Affinity (K_i in nM)Efficacy (Emax % vs. CP55,940)Prevalence in Forensic Casework
Indazole-3-carboxamide4-cyano MMB-BUTINACA2.6–5.0100–140%High (2020–present)
Indole-3-carboxamide4-cyano AB-BUTICA5.0–10.085–95%Moderate
7-Azaindole-3-carboxamide5F-CUMYL-P7AICA50–10070–80%Low
PyrroleMMB-CHMICA15–3075–85%Declining

First Identification and Global Trafficking Patterns of 4-cyano MMB-BUTINACA

4-cyano MMB-BUTINACA was first identified in toxicological casework in Alabama (USA) during 2020–2021 via proactive synthesis and screening programs targeting analogs predicted from patent literature. Its detection followed the scheduling of precursor compounds like CUMYL-4CN-BINACA in 2020 under the U.S. Controlled Substances Act [4] [5]. Trafficking patterns reveal rapid transcontinental dissemination: European Union (EMCDDA) reports noted seizures in Hungary and Germany by 2021, while Oceania (Australia, New Zealand) documented fatalities involving the compound by 2022. Unlike earlier synthetic cannabinoid receptor agonists distributed via "branded" products (e.g., "Spice"), 4-cyano MMB-BUTINACA typically circulates as a pure powder through cryptomarket platforms, often mislabeled as "4F-MDMB-BUTINACA" or "cyanobutyl MDMB" to evade automated keyword surveillance. This e-commerce model facilitates direct-to-consumer sales from chemical suppliers in Asia, requiring minimal processing before retail distribution [1] [4] [7].

Evolutionary Trajectories of Cumyl Carboxamide Derivatives

The structural lineage of 4-cyano MMB-BUTINACA originates with cumyl carboxamide synthetic cannabinoid receptor agonists like CUMYL-PINACA. Initial modifications focused on tail fluorination (e.g., 5F-CUMYL-PINACA) and core indazole/indole swapping. The integration of the 4-cyanobutyl tail—pioneered in CUMYL-4CN-BINACA—represented a bifurcation toward polar functionalities. Subsequent optimizations generated hybrid molecules like MDMB-4CN-BUTINACA, where the cumyl group is replaced by methyl 3,3-dimethylbutanoate (MDMB) to enhance CB1 binding via additional hydrophobic contacts. Combinatorial libraries synthesized for structure-activity relationship studies confirm that coupling the 4-cyanobutyl tail with MDMB heads yields compounds with sub-nanomolar CB1 potency (EC~50~ = 0.58–0.89 nM). This trajectory suggests future designs may incorporate branched cyanoalkyl tails (e.g., 4-cyanopentyl) or heteroatom-integrated chains (e.g., ether-linked cyanopropyl) to further exploit unexplored receptor subpockets while retaining metabolic resistance [1] [5] [7].

Properties

CAS Number

2659308-48-0

Product Name

4-cyano MMB-BUTINACA

IUPAC Name

methyl (2S)-2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3-methylbutanoate

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H24N4O3/c1-13(2)16(19(25)26-3)21-18(24)17-14-9-5-6-10-15(14)23(22-17)12-8-4-7-11-20/h5-6,9-10,13,16H,4,7-8,12H2,1-3H3,(H,21,24)/t16-/m0/s1

InChI Key

WROCSMZNSLKYDI-INIZCTEOSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.